Tetrachlorantraniliprole
CAS No.: 1104384-14-6
Cat. No.: VC20432643
Molecular Formula: C17H10BrCl4N5O2
Molecular Weight: 538.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1104384-14-6 |
|---|---|
| Molecular Formula | C17H10BrCl4N5O2 |
| Molecular Weight | 538.0 g/mol |
| IUPAC Name | 5-bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-2-(3,5-dichloropyridin-2-yl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H10BrCl4N5O2/c1-23-16(28)9-2-7(19)3-10(21)14(9)25-17(29)12-5-13(18)26-27(12)15-11(22)4-8(20)6-24-15/h2-6H,1H3,(H,23,28)(H,25,29) |
| Standard InChI Key | ONILAONOGQYBHW-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=NN2C3=C(C=C(C=N3)Cl)Cl)Br |
Introduction
Chemical Properties and Structural Characteristics
Molecular Identity and Physicochemical Properties
TCTP (IUPAC name: 3-Bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-1-(3,5-dichloro-2-pyridyl)-1H-pyrazole-5-carboxamide) has the molecular formula C₁₇H₁₀BrCl₄N₅O₂ and a molecular weight of 538.0 g/mol . It crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 15.33 Å, b = 16.71 Å, c = 19.67 Å, and a density of 1.605 g/cm³ . The compound appears as an off-white solid with a melting point of 189–191°C and limited water solubility .
Table 1: Key Physicochemical Properties of TCTP
Synthesis and Manufacturing
Synthetic Pathways
TCTP is synthesized via a six-step route starting from 2,3,5-trichloropyridine :
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Hydrazine substitution: Replacement of a chlorine atom in 2,3,5-trichloropyridine with hydrazine yields 2-hydrazino-3,5-dichloropyridine .
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Cyclization: Reaction with diethyl maleate forms a pyrazolinone intermediate .
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Bromination: Treatment with phosphorus oxybromide introduces a bromine atom .
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Saponification and chlorination: Hydrolysis of the ester to carboxylic acid, followed by chlorination to acyl chloride .
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Amidation: Coupling with 2-amino-3,5-dichloro-N-methylbenzamide produces TCTP .
An optimized copper-catalyzed cyclization method improved the yield from 4.7% to 51.7%, enhancing scalability .
Table 2: Comparison of TCTP Synthesis Methods
| Parameter | Initial Method | Optimized Method |
|---|---|---|
| Steps | 6 | 6 |
| Key Innovation | - | Cu catalysis |
| Yield | 18% | 51.7% |
| Byproduct Reduction | Moderate | High |
Mechanism of Action
TCTP binds to insect RyRs, triggering uncontrolled calcium release from the sarcoplasmic reticulum . This disrupts muscle contraction, leading to paralysis and death. Unlike non-selective insecticides, TCTP exhibits high specificity for lepidopteran RyRs, minimizing harm to beneficial arthropods like Harmonia axyridis (ladybeetles) and Eisenia fetida (earthworms) . Comparative studies with chlorantraniliprole suggest TCTP’s enhanced binding affinity due to its tetra-chlorinated pyridine moiety .
Agricultural Applications
Target Pests and Formulations
TCTP controls lepidopteran pests, including:
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Plutella xylostella (diamondback moth)
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Cnaphalocrocis medinalis (rice leaf roller)
Commercial formulations (e.g., 10% suspension concentrate) are applied at 30–60 g a.i./ha, providing residual activity for 14–21 days . Synergistic mixtures with organophosphates (e.g., chlorpyrifos) reduce application rates by 40–60% while delaying resistance .
Environmental Fate and Degradation
Hydrolysis and Photolysis
TCTP degrades rapidly in water via hydrolysis (half-life = 1.2–231 days) and photolysis (1.4–2.8 hours) . Key factors influencing degradation:
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pH: Hydrolysis accelerates under alkaline conditions (e.g., t₁/₂ = 1.2 days at pH 9 vs. 231 days at pH 5) .
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Temperature: Hydrolysis rate increases 3-fold between 25°C and 55°C .
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Dissolved organics: Fulvic acid (10 mg/L) reduces photolysis by 32% due to light screening .
Transformation Products
Four major degradation products identified:
Despite reduced acute toxicity, these products retain GHS Category 1–2 hazards for aquatic ecosystems .
Table 3: Environmental Half-Lives of TCTP
| Condition | Half-Life | Source |
|---|---|---|
| Hydrolysis (pH 5, 25°C) | 231 days | |
| Hydrolysis (pH 9, 25°C) | 1.2 days | |
| Photolysis (natural light) | 1.4–2.8 hours | |
| Soil (aerobic) | 28–42 days |
Ecotoxicology and Non-Target Effects
Aquatic Organisms
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Zebrafish (Danio rerio): LC₅₀ = 4.7 mg/L (96 h); sublethal exposure (0.1 mg/L) causes pericardial edema, reduced heart rate, and neurodevelopmental defects via oxidative stress and Wnt pathway dysregulation .
Pollinators
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Honeybees (Apis mellifera): Acute LC₅₀ = 298.2 mg/L (96 h); synergistic toxicity with tebuconazole disrupts detoxification enzymes (CarE, CYP450) and immune genes (abaecin, CYP6AS14) .
Regulatory Status and Resistance Management
Registered in China for rice, corn, and vegetables, TCTP is under review in the EU and USA . Resistance monitoring in Plutella xylostella populations indicates a low risk (<5% frequency) due to its novel mode of action .
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